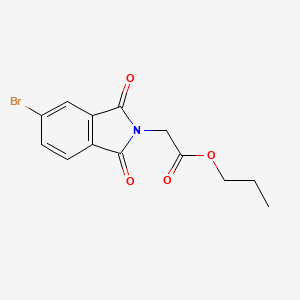
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is a synthetic organic compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate typically involves the following steps:
Bromination: The starting material, isoindoline, undergoes bromination to introduce a bromine atom at the 5-position.
Acetylation: The brominated isoindoline is then acetylated to form the 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate intermediate.
Esterification: Finally, the intermediate is esterified with propanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a de-brominated or reduced ester product.
Scientific Research Applications
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-dioxoisoindoline: Lacks the propyl ester group but shares the core structure.
Propyl 2-(5-chloro-1,3-dioxoisoindol-2-yl)acetate: Similar structure with a chlorine atom instead of bromine.
Propyl 2-(5-fluoro-1,3-dioxoisoindol-2-yl)acetate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The propyl ester group also contributes to its distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H12BrNO4 |
|---|---|
Molecular Weight |
326.14 g/mol |
IUPAC Name |
propyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C13H12BrNO4/c1-2-5-19-11(16)7-15-12(17)9-4-3-8(14)6-10(9)13(15)18/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
MQAMAOUZRULXGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















